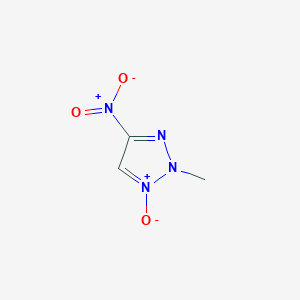![molecular formula C23H20FN3O4 B11556045 N-(3-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-fluorobenzamide](/img/structure/B11556045.png)
N-(3-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-FLUOROBENZAMIDE: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic rings, methoxy groups, and a fluorobenzamide moiety, making it a subject of interest in medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-{N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-FLUOROBENZAMIDE typically involves a multi-step process The initial step often includes the formation of the hydrazinecarboxamide intermediate, followed by the condensation reaction with 2,4-dimethoxybenzaldehyde under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases, depending on the nature of the substituent.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.
Biology: In biological research, the compound is studied for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent, particularly in the development of anti-cancer drugs due to its ability to inhibit certain cellular pathways.
Industry: In industrial applications, the compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(3-{N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-FLUOROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Heparinoid: Compounds with structures similar to heparin.
Uniqueness: N-(3-{N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-FLUOROBENZAMIDE stands out due to its combination of methoxy, hydrazinecarbonyl, and fluorobenzamide groups, which confer unique chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C23H20FN3O4 |
|---|---|
Poids moléculaire |
421.4 g/mol |
Nom IUPAC |
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-3-[(4-fluorobenzoyl)amino]benzamide |
InChI |
InChI=1S/C23H20FN3O4/c1-30-20-11-8-17(21(13-20)31-2)14-25-27-23(29)16-4-3-5-19(12-16)26-22(28)15-6-9-18(24)10-7-15/h3-14H,1-2H3,(H,26,28)(H,27,29)/b25-14+ |
Clé InChI |
PICYLKUWBCCTDY-AFUMVMLFSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)F)OC |
SMILES canonique |
COC1=CC(=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-methoxybenzyl)oxy]-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11555964.png)
![2-bromo-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol](/img/structure/B11555970.png)
![4,4'-methanediylbis(2-methyl-N-{(E)-[4-(phenylethynyl)phenyl]methylidene}aniline)](/img/structure/B11555978.png)
![(5E)-3-[(biphenyl-4-ylamino)methyl]-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11556007.png)
![N-({N'-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide](/img/structure/B11556010.png)

![4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 2-iodobenzoate](/img/structure/B11556020.png)
![N-({N'-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B11556023.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(4-ethyl-2-nitrophenoxy)acetohydrazide](/img/structure/B11556026.png)

![2-(4-butylphenoxy)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11556034.png)
![2-[(3-Bromophenyl)amino]-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11556037.png)
![2,4-Dibromo-6-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]benzene-1,3-diol](/img/structure/B11556044.png)
![N'-[(E)-[4-(Dimethylamino)-3-nitrophenyl]methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11556047.png)
